Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
Overview
Description
Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are fused, rigid, and planar N-heterocyclic systems containing both pyrazole and pyrimidine rings . These compounds have garnered significant attention due to their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . This reaction is performed under optimized conditions using a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and microwave-assisted synthesis, can be applied to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for introducing aryl and heteroaryl groups at the C-3 and C-5 positions.
Common Reagents and Conditions
Reagents: Aryl and heteroaryl boronic acids, PyBroP, XPhosPdG2/XPhos catalyst system.
Conditions: Microwave-assisted synthesis, room temperature stirring, and standard cross-coupling conditions.
Major Products
The major products formed from these reactions include various 3,5-diarylated derivatives of the compound, which exhibit significant biological activities .
Scientific Research Applications
Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antitumor scaffold and enzymatic inhibitory activity.
Material Science: Due to its significant photophysical properties, the compound is investigated for applications in material science.
Biological Research: The compound’s derivatives are studied for their antimicrobial, anticancer, anxiolytic, antidepressant, and antiepileptic activities.
Mechanism of Action
The mechanism of action of diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as selective estrogen receptor β (ERβ) antagonists, influencing tumor cell growth by blocking hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate .
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit diverse pharmacological activities.
5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound is synthesized through similar routes and has comparable biological activities.
Uniqueness
Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its biological activity and stability .
Properties
IUPAC Name |
diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4/c1-3-22-11(20)7-6-17-19-9(13(14,15)16)5-8(18-10(7)19)12(21)23-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNGZJMXYNPIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146139 | |
Record name | 3,5-Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-37-1 | |
Record name | 3,5-Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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